N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-{[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxadiazole ring, and a furan carboxamide. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the benzodioxole and furan moieties. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step often involves the reaction of a benzodioxole derivative with a suitable electrophile to form the desired intermediate.
Coupling Reactions: The final steps typically involve coupling the intermediates to form the target compound, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Inducing Apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also contains a benzodioxole moiety and has been studied for its biological activities.
Uniqueness
N-{[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14N4O6S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14N4O6S/c22-14(19-10-3-4-11-13(6-10)26-9-25-11)8-28-17-21-20-15(27-17)7-18-16(23)12-2-1-5-24-12/h1-6H,7-9H2,(H,18,23)(H,19,22) |
InChI Key |
NGKMNAMQKNFPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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